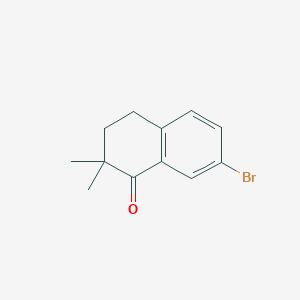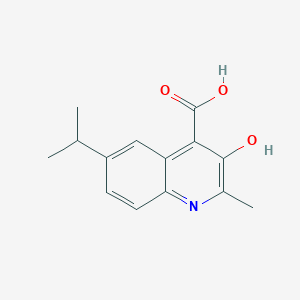
4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-6-(1-methylethyl)-”, also known as 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid, is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 . This compound is used in chemical synthesis studies and for making dyes and medicines .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group (-COOH) at the 4-position, a hydroxy group (-OH) at the 3-position, and a methyl group (-CH3) at the 2-position .Physical And Chemical Properties Analysis
This compound has a melting point of 235 °C (decomposition) . Its empirical formula is C11H9NO3 . The SMILES string representation of its structure is Cc1nc2ccccc2c(C(O)=O)c1O .Wirkmechanismus
Safety and Hazards
Safety information indicates that this compound may cause skin and eye irritation, and may be harmful if inhaled . It is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
CAS-Nummer |
147613-92-1 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-6-propan-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-7(2)9-4-5-11-10(6-9)12(14(17)18)13(16)8(3)15-11/h4-7,16H,1-3H3,(H,17,18) |
InChI-Schlüssel |
GOOXHQZIIGBGAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(C)C)C(=O)O)O |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



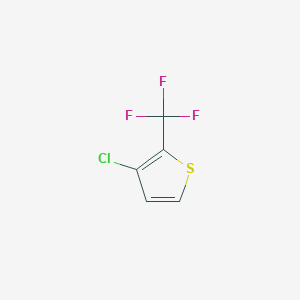

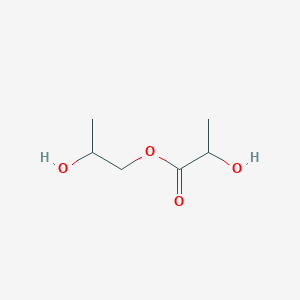

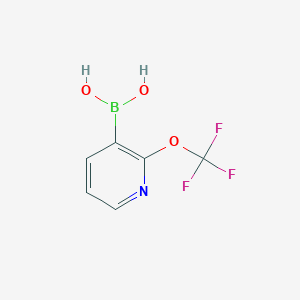
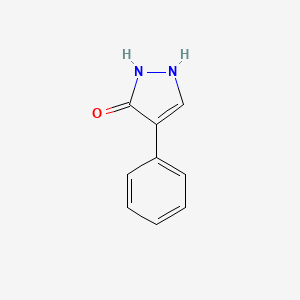
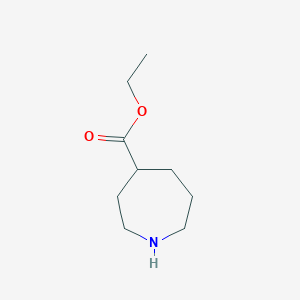

![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)

![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)


